molecular formula C10H10N2O B1297096 7-Methoxyisoquinolin-8-amine CAS No. 55766-74-0

7-Methoxyisoquinolin-8-amine

Cat. No.: B1297096
CAS No.: 55766-74-0
M. Wt: 174.2 g/mol
InChI Key: YMYXYGWPFNZEET-UHFFFAOYSA-N
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Description

7-Methoxyisoquinolin-8-amine: is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol . It is known for its unique structure, which includes a methoxy group attached to the isoquinoline ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methoxyisoquinolin-8-amine can be synthesized through multiple synthetic routes. One common method involves the nitration of isoquinoline to produce 7-methoxy-8-nitroisoquinoline, followed by reduction to yield this compound . The reaction conditions typically involve the use of tin powder and hydrochloric acid for the reduction step.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyisoquinolin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Tin powder and hydrochloric acid are commonly used for reduction reactions.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of functionalized isoquinolines.

Scientific Research Applications

7-Methoxyisoquinolin-8-amine is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methoxyisoquinolin-8-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    8-Aminoquinoline: Similar in structure but lacks the methoxy group.

    7-Methoxyquinoline: Similar but without the amine group.

    Isoquinoline: The parent compound without any substituents.

Uniqueness: 7-Methoxyisoquinolin-8-amine is unique due to the presence of both the methoxy and amine groups on the isoquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in research .

Properties

IUPAC Name

7-methoxyisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYXYGWPFNZEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344117
Record name 8-Isoquinolinamine, 7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55766-74-0
Record name 8-Isoquinolinamine, 7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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